molecular formula C15H20N2O B2478492 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one CAS No. 2415600-82-5

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Cat. No. B2478492
CAS RN: 2415600-82-5
M. Wt: 244.338
InChI Key: SEDRRZVZQKQXLI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been reported to enhance the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to exhibit antidepressant, anxiolytic, and antipsychotic-like effects, as well as improve cognitive function and memory retention. It has also been shown to have a modulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its stress-reducing effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is its high selectivity and affinity towards various receptor subtypes. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one. One area of interest is the development of novel drugs based on the structure of this compound for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of its potential role in the regulation of stress and the HPA axis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease states.
In conclusion, 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its high selectivity and affinity towards various receptor subtypes make it a valuable tool for studying the role of these receptors in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one involves the reaction of benzylamine and cyclopropylmethylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or sodium carbonate, to neutralize the hydrogen chloride produced during the reaction. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant binding affinity and selectivity towards various receptor subtypes, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

1-benzyl-4-(cyclopropylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-12-16(10-14-6-7-14)8-9-17(15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDRRZVZQKQXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

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